molecular formula C13H18O3 B14651615 2-[3-methyl-5-(2-methylpropoxy)phenyl]acetic acid CAS No. 51028-86-5

2-[3-methyl-5-(2-methylpropoxy)phenyl]acetic acid

Cat. No.: B14651615
CAS No.: 51028-86-5
M. Wt: 222.28 g/mol
InChI Key: HMFYDQKPYBXSOE-UHFFFAOYSA-N
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Description

2-[3-methyl-5-(2-methylpropoxy)phenyl]acetic acid is an organic compound with a complex structure that includes a phenyl ring substituted with a methyl group and a 2-methylpropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-methyl-5-(2-methylpropoxy)phenyl]acetic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the substituted phenyl ring. This can be achieved through various methods, including Friedel-Crafts alkylation or acylation.

    Introduction of the Acetic Acid Moiety: The acetic acid group is introduced through a reaction with a suitable acylating agent, such as acetyl chloride, in the presence of a catalyst like aluminum chloride.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including recrystallization, distillation, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-methyl-5-(2-methylpropoxy)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-[3-methyl-5-(2-methylpropoxy)phenyl]acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-methyl-5-(2-methylpropoxy)phenyl]acetic acid involves its interaction with specific molecular targets. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.

    Signal Transduction Pathways: Modulating intracellular signaling pathways that regulate various cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-methylpropoxy)phenyl]acetic acid
  • 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid

Uniqueness

2-[3-methyl-5-(2-methylpropoxy)phenyl]acetic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both a methyl group and a 2-methylpropoxy group provides distinct steric and electronic properties compared to similar compounds.

Properties

CAS No.

51028-86-5

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2-[3-methyl-5-(2-methylpropoxy)phenyl]acetic acid

InChI

InChI=1S/C13H18O3/c1-9(2)8-16-12-5-10(3)4-11(6-12)7-13(14)15/h4-6,9H,7-8H2,1-3H3,(H,14,15)

InChI Key

HMFYDQKPYBXSOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(C)C)CC(=O)O

Origin of Product

United States

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